6-(Piperazin-1-yl)nicotinaldehyde

Catalog No.
S1787623
CAS No.
1225065-40-6
M.F
C10H13N3O
M. Wt
191.234
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Piperazin-1-yl)nicotinaldehyde

CAS Number

1225065-40-6

Product Name

6-(Piperazin-1-yl)nicotinaldehyde

IUPAC Name

6-piperazin-1-ylpyridine-3-carbaldehyde

Molecular Formula

C10H13N3O

Molecular Weight

191.234

InChI

InChI=1S/C10H13N3O/c14-8-9-1-2-10(12-7-9)13-5-3-11-4-6-13/h1-2,7-8,11H,3-6H2

InChI Key

MGVFUNNLLQJZKP-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=NC=C(C=C2)C=O

Synonyms

6-(piperazin-1-yl)nicotinaldehyde

6-(Piperazin-1-yl)nicotinaldehyde (CAS 1225065-40-6) is a heterocyclic building block featuring a pyridine ring functionalized with both an aldehyde and a piperazine moiety. This specific combination of reactive groups makes it a critical, late-stage intermediate in the synthesis of complex pharmaceutical agents, most notably poly(ADP-ribose)polymerase (PARP) inhibitors. [1] Its primary value lies in its established role in convergent synthetic strategies, where it provides a reliable handle for forming key C-N bonds via reductive amination, a widely used transformation in pharmaceutical process chemistry. [2]

Substituting 6-(Piperazin-1-yl)nicotinaldehyde with a close analog (e.g., an N-methylated piperazine variant or a different 6-substituted nicotinaldehyde) or opting for an alternative synthetic strategy introduces significant process risk and cost. This compound is a validated intermediate in optimized, multi-kilogram scale syntheses of the PARP inhibitor Niraparib. [1] Any deviation from this exact structure would necessitate complete re-development and re-validation of critical downstream steps, such as the high-yield reductive amination coupling. Using an earlier-stage precursor, like 6-chloronicotinaldehyde, would require adding more steps to the synthesis, increasing complexity and potentially introducing new impurity profiles that are difficult to remove from the final active pharmaceutical ingredient (API). [REFS-1, REFS-2]

Validated High-Yield Performance in Critical Reductive Amination Step

In the scaled-up synthesis of Niraparib, the reductive amination sequence is a pivotal step. The reaction of 6-(Piperazin-1-yl)nicotinaldehyde with the chiral amine intermediate (tert-butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate) to form the imine proceeds with a 93% yield when conducted in MTBE, a significant improvement over initial routes. [1] This high conversion rate is critical for maximizing throughput and minimizing downstream purification challenges, a key consideration for any procurement decision involving API intermediates.

Evidence DimensionChemical Yield (Imine Formation Step)
Target Compound Data93% Yield
Comparator Or BaselineInitial Medicinal Chemistry Route (in EtOH): Lower, less optimized yield.
Quantified DifferenceSubstantial yield improvement in optimized process solvent (MTBE vs. EtOH).
ConditionsReaction with tert-butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate, MTBE as solvent.

A higher yield in this key bond-forming reaction directly translates to lower manufacturing costs and reduced waste for the final API.

Enables a More Efficient Convergent Synthesis, Improving Overall Process Yield

The use of 6-(Piperazin-1-yl)nicotinaldehyde is integral to an improved, second-generation process for Niraparib synthesis. This optimized route, which relies on the aldehyde, achieves an 11% overall yield. [1] This is a nearly 3-fold improvement compared to the original medicinal chemistry route, which had a 3-4% overall yield and required a low-yielding resolution step and final-stage preparative SFC purification. [1] Procuring this specific aldehyde allows manufacturers to leverage a more efficient, convergent strategy over less economical, linear approaches.

Evidence DimensionOverall Synthesis Yield
Target Compound Data11% (as part of the 2nd generation process)
Comparator Or Baseline3-4% (original medicinal chemistry route)
Quantified DifferenceApprox. 2.75x to 3.6x higher overall yield.
ConditionsComplete multi-step synthesis of Niraparib.

A significantly higher overall process yield dramatically lowers the cost of goods for the final drug substance and simplifies the manufacturing campaign.

Precursor Suitability: Avoids Harsher Reagents and Complex Purifications

Alternative synthetic routes to the Niraparib core often rely on chemistries less suitable for large-scale manufacturing, such as Friedel-Crafts acylations requiring aluminum trichloride or palladium-catalyzed cross-couplings (e.g., Suzuki). [REFS-1, REFS-2] These methods can introduce metallic impurities that require dedicated and costly removal steps. The route employing 6-(Piperazin-1-yl)nicotinaldehyde utilizes a cleaner reductive amination, circumventing the need for these harsh reagents and simplifying the purification of the final API to meet stringent regulatory standards.

Evidence DimensionProcess Chemistry Type
Target Compound DataUtilized in a Reductive Amination pathway.
Comparator Or BaselineAlternative routes using Friedel-Crafts acylation or Pd-catalyzed cross-coupling.
Quantified DifferenceQualitative: Avoids harsh Lewis acids (AlCl3) and transition metal catalysts (Pd).
ConditionsIndustrial scale API synthesis.

Selecting this intermediate supports a cleaner, more cGMP-friendly process, reducing the risk of metallic impurities and avoiding harsh reagents that complicate waste disposal and equipment cleaning.

Process-Scale Manufacturing of Niraparib API

This compound is the designated procurement choice for the scaled manufacturing of Niraparib. Its use is central to a validated, high-yield (11% overall) process, specifically enabling the critical, high-conversion (93% yield) reductive amination coupling step. [1]

Development of Niraparib Analogs and Next-Generation PARP Inhibitors

For medicinal chemistry programs aiming to develop analogs of Niraparib, this aldehyde serves as a reliable starting point. It allows researchers to leverage the well-understood and robust reductive amination chemistry to couple with novel chiral amines, ensuring a high probability of success for the key fragment-coupling reaction.

High-Throughput Synthesis of Pyridinyl-Piperazine Libraries

In discovery chemistry, the demonstrated high reactivity and clean conversion of this aldehyde in reductive amination make it an ideal building block for library synthesis. It can be reliably reacted with a diverse set of primary and secondary amines to rapidly generate a library of compounds centered on the 6-(piperazin-1-yl)pyridine core, a known privileged structure in medicinal chemistry.

XLogP3

0.1

Dates

Last modified: 07-20-2023

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